molecular formula C3H6B3I3 B14231954 1,3,5-Triiodo-1,3,5-triborinane CAS No. 826990-08-3

1,3,5-Triiodo-1,3,5-triborinane

Cat. No.: B14231954
CAS No.: 826990-08-3
M. Wt: 455.2 g/mol
InChI Key: DLSRCMKPJRMADU-UHFFFAOYSA-N
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Description

1,3,5-Triiodo-1,3,5-triborinane is a chemical compound characterized by the presence of three iodine atoms and three boron atoms arranged in a cyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triiodo-1,3,5-triborinane typically involves the reaction of boron-containing precursors with iodine under controlled conditions. One common method involves the use of boron trihalides and iodine in the presence of a suitable solvent and catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triiodo-1,3,5-triborinane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state boron compounds.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace iodine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while reduction can produce boron hydrides. Substitution reactions result in the formation of various substituted boron compounds.

Scientific Research Applications

1,3,5-Triiodo-1,3,5-triborinane has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of complex boron-containing molecules.

    Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,3,5-Triiodo-1,3,5-triborinane involves its interaction with molecular targets through its boron and iodine atoms. The compound can form stable complexes with various biomolecules, influencing their function and activity. In BNCT, the boron atoms capture neutrons, leading to the release of high-energy particles that can destroy cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triiodo-2,4,6-tripropyl-1,3,5-triborinane: Similar structure but with propyl groups instead of hydrogen atoms.

    1,3,5-Triazine: Contains nitrogen atoms instead of boron, leading to different chemical properties and applications.

Uniqueness

1,3,5-Triiodo-1,3,5-triborinane is unique due to its specific arrangement of boron and iodine atoms, which imparts distinct chemical reactivity and potential applications not seen in similar compounds. Its ability to undergo a variety of chemical reactions and form stable complexes with biomolecules makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

826990-08-3

Molecular Formula

C3H6B3I3

Molecular Weight

455.2 g/mol

IUPAC Name

1,3,5-triiodo-1,3,5-triborinane

InChI

InChI=1S/C3H6B3I3/c7-4-1-5(8)3-6(9)2-4/h1-3H2

InChI Key

DLSRCMKPJRMADU-UHFFFAOYSA-N

Canonical SMILES

B1(CB(CB(C1)I)I)I

Origin of Product

United States

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